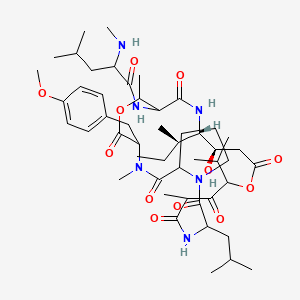
二氟甲基伞形酮磷酸酯 (DiFMUP)
描述
6,8-二氟-4-甲基伞形酮磷酸酯是一种荧光底物,广泛用于生化测定中检测磷酸酶活性。 该化合物由于其在酶促水解后产生荧光信号的能力而特别有价值,使其成为连续监测酶活性的绝佳工具 .
科学研究应用
生化分析
Biochemical Properties
DiFMUP is an excellent substrate for continuously assaying acid phosphatases at low pH . The lower pKa of DiFMUP compared to MUP makes it particularly suitable for this purpose . The reaction product of DiFMUP has excitation/emission maxima of approximately 358/450 nm .
Cellular Effects
DiFMUP is hydrolyzed by phosphatases, resulting in the release of fluorescent DIFMU . This fluorescence can be easily followed in continuous mode by a fluorescence reader . This property of DiFMUP allows researchers to monitor real-time phosphatase activities in a variety of different samples, including crude cell extracts, immune complexes, and purified enzyme preparations .
Molecular Mechanism
The molecular mechanism of DiFMUP involves its hydrolysis by phosphatases . This hydrolysis results in the release of fluorescent DIFMU . The fluorescence of DIFMU can then be detected, providing a measure of phosphatase activity .
Temporal Effects in Laboratory Settings
The effects of DiFMUP in laboratory settings can change over time. For example, the fluorescence of DIFMU, the product of DiFMUP hydrolysis, can be continuously monitored, allowing for real-time assessment of phosphatase activity
Dosage Effects in Animal Models
While specific studies on the dosage effects of DiFMUP in animal models are limited, animal models are commonly used in various stages of drug discovery and development to aid in the prospective assessment of drug-drug interaction potential and the understanding of the underlying mechanism for DDI of a drug candidate .
Metabolic Pathways
DiFMUP is involved in the metabolic pathway of phosphatases . Phosphatases are enzymes that hydrolyze phosphate esters, and DiFMUP serves as a substrate for these enzymes . The hydrolysis of DiFMUP by phosphatases results in the release of DIFMU .
Transport and Distribution
The transport and distribution of DiFMUP within cells and tissues are likely to be influenced by its role as a substrate for phosphatases
Subcellular Localization
The subcellular localization of DiFMUP is likely to be influenced by its role as a substrate for phosphatases As phosphatases are found in various subcellular locations, DiFMUP could potentially be localized to these same locations
准备方法
合成路线和反应条件: 6,8-二氟-4-甲基伞形酮磷酸酯可以通过对 4-甲基伞形酮磷酸酯进行氟化来合成反应条件通常需要氟化试剂和合适的溶剂,例如二甲基亚砜 (DMSO) .
工业生产方法: 在工业环境中,6,8-二氟-4-甲基伞形酮磷酸酯的生产涉及使用自动化反应器进行大规模合成。 该工艺确保高纯度和高产率,并采用严格的质量控制措施以保持一致性 .
化学反应分析
反应类型: 6,8-二氟-4-甲基伞形酮磷酸酯主要经历由磷酸酶催化的水解反应。 这种水解导致释放荧光化合物 6,8-二氟-4-甲基伞形酮 .
常见试剂和条件:
主要产物: 水解反应的主要产物是 6,8-二氟-4-甲基伞形酮,它在约 358/450 nm 的激发/发射最大值处表现出强荧光 .
作用机制
6,8-二氟-4-甲基伞形酮磷酸酯的作用机制涉及其被磷酸酶水解。酶切割磷酸基团,释放荧光 6,8-二氟-4-甲基伞形酮。 这种荧光可以连续监测,提供有关酶活性的实时数据 .
类似化合物:
4-甲基伞形酮磷酸酯 (MUP): 用于类似应用的非氟化类似物,但具有不同的 pKa 值.
荧光素二磷酸酯 (FDP): 用于检测磷酸酶活性的另一种荧光底物.
二甲基吖啶酮磷酸酯 (DDAO 磷酸酯): 用于磷酸酶测定的红色荧光底物.
独特性: 6,8-二氟-4-甲基伞形酮磷酸酯的独特性在于其与 4-甲基伞形酮磷酸酯相比具有较低的 pKa 值,使其更适合在低 pH 值下进行连续测定 . 其强大的荧光性和在测定条件下的稳定性使其成为许多生化应用的首选 .
相似化合物的比较
4-Methylumbelliferyl Phosphate (MUP): A non-fluorinated analog used for similar applications but with different pKa values.
Fluorescein Diphosphate (FDP): Another fluorogenic substrate used for detecting phosphatase activity.
Dimethylacridinone Phosphate (DDAO Phosphate): A red-fluorescent substrate used for phosphatase assays.
Uniqueness: 6,8-Difluoro-4-Methylumbelliferyl Phosphate is unique due to its lower pKa compared to 4-Methylumbelliferyl Phosphate, making it more suitable for continuous assays at low pH levels . Its strong fluorescence and stability under assay conditions make it a preferred choice for many biochemical applications .
属性
IUPAC Name |
(6,8-difluoro-4-methyl-2-oxochromen-7-yl) dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2O6P/c1-4-2-7(13)17-9-5(4)3-6(11)10(8(9)12)18-19(14,15)16/h2-3H,1H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZANYXOTJVLAEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C(C(=C(C=C12)F)OP(=O)(O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101261252 | |
| Record name | 6,8-Difluoro-4-methylumbelliferyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101261252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214491-43-7 | |
| Record name | 6,8-Difluoro-4-methylumbelliferyl phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=214491-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,8-Difluoro-4-methylumbelliferyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101261252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[2-(2-decanoyloxyethoxy)ethoxy]ethyl decanoate](/img/structure/B1670495.png)








![2-[5-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-1-octadecylindole;perchlorate](/img/structure/B1670508.png)
